(2S)-2-Methyl-3-quinolin-2-ylpropan-1-ol
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Overview
Description
(2S)-2-Methyl-3-quinolin-2-ylpropan-1-ol: is an organic compound that features a quinoline ring attached to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Methyl-3-quinolin-2-ylpropan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of quinoline with a suitable alkylating agent under controlled conditions. The reaction typically requires a base to deprotonate the quinoline, allowing it to react with the alkylating agent to form the desired product.
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, the use of continuous flow reactors can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-Methyl-3-quinolin-2-ylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.
Major Products:
Oxidation: The major products include quinoline ketones and aldehydes.
Reduction: The major products are dihydroquinoline derivatives.
Substitution: The major products depend on the nucleophile used, resulting in various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: (2S)-2-Methyl-3-quinolin-2-ylpropan-1-ol is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is used to study the interactions between quinoline derivatives and biological targets. It serves as a model compound for understanding the behavior of quinoline-based drugs.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its quinoline moiety is known for its pharmacological activities, including antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications, including the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of (2S)-2-Methyl-3-quinolin-2-ylpropan-1-ol involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Quinoline: A parent compound with similar structural features but lacking the propanol chain.
2-Methylquinoline: Similar to (2S)-2-Methyl-3-quinolin-2-ylpropan-1-ol but without the hydroxyl group.
3-Quinolinylpropanol: Similar structure but with different substituents on the quinoline ring.
Uniqueness: this compound is unique due to the presence of both the quinoline ring and the propanol chain, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
(2S)-2-methyl-3-quinolin-2-ylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-10(9-15)8-12-7-6-11-4-2-3-5-13(11)14-12/h2-7,10,15H,8-9H2,1H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVQVDYGBKFVKI-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC2=CC=CC=C2C=C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=NC2=CC=CC=C2C=C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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